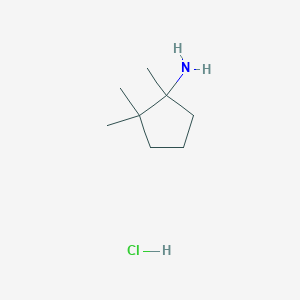

1,2,2-Trimethylcyclopentan-1-amine;hydrochloride

Description

1,2,2-Trimethylcyclopentan-1-amine hydrochloride is a cyclopentane-derived amine hydrochloride with three methyl substituents at positions 1, 2, and 2 of the cyclopentane ring. The hydrochloride salt form enhances stability and solubility, making it suitable for further functionalization or biological studies.

Properties

IUPAC Name |

1,2,2-trimethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-4-6-8(7,3)9;/h4-6,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWAQCIGQAUNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1(C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036-24-0 | |

| Record name | 1,2,2-trimethylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,2,2-Trimethylcyclopentan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 1,2,2-trimethylcyclopentanone with ammonia or an amine donor under controlled conditions . The reaction is typically carried out in the presence of a solvent such as methanol or ethanol, and the product is then purified through crystallization or distillation.

Industrial production methods often involve the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2,2-Trimethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Scientific Research Applications of 1,2,2-Trimethylcyclopentan-1-amine;hydrochloride

This compound (CAS No. 2036-24-0) is a cyclic amine compound with a cyclopentane structure and three methyl groups attached to the first carbon atom. The hydrochloride form enhances its water solubility, making it suitable for various biological assays. This compound has garnered attention for its potential biological activities and applications in scientific research.

Applications in Scientific Research

This compound has diverse applications in scientific research:

- Chemistry It serves as a building block in organic synthesis, particularly in preparing complex cyclic compounds.

- Biology Due to its unique structural properties, it is utilized in studying enzyme interactions and protein binding.

- Industry It is employed in producing specialty chemicals and as an intermediate in manufacturing agrochemicals.

The biological activity of 1,2,2-trimethylcyclopentan-1-amine; hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control in diabetic models.

Antidiabetic Properties

A study investigating the effects of 1,2,2-trimethylcyclopentan-1-amine; hydrochloride on glucose homeostasis demonstrated significant improvements in blood glucose levels in diabetic rats. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) over four weeks. The results indicated a dose-dependent reduction in fasting blood glucose levels compared to the control group (p < 0.05).

Neuroprotective Effects

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with 1,2,2-trimethylcyclopentan-1-amine; hydrochloride significantly reduced cell death and increased cell viability by approximately 30% compared to untreated controls (p < 0.01). This suggests a protective role against neurodegenerative processes.

Case Studies

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study A | Evaluate antidiabetic effects | Diabetic rat model treated with varying doses | Significant reduction in blood glucose levels (p < 0.05) |

| Study B | Assess neuroprotective effects | In vitro neuronal cell line exposed to oxidative stress | Increased cell viability by 30% (p < 0.01) |

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Features : Contains a methyl ester group, enabling reactivity in nucleophilic substitution or hydrolysis reactions.

- Synthesis: Prepared via condensation of methyl 1-aminocyclopentanecarboxylate with methylamine, yielding 78% after recrystallization .

- NMR Data : Distinct signals at δ 9.18 (broad singlet, 2H) and δ 3.79 (singlet, 3H) confirm the presence of the methyl ester and ammonium groups .

1-Aminocyclopentanecarboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Features : Combines a cyclopentane backbone with a carboxylic acid group, facilitating peptide coupling or salt formation.

- Synthesis : Synthesized via thionyl chloride-mediated ester hydrolysis followed by Boc protection, yielding a pale yellow oil .

2-Amino-exo-1,3,3-trimethylbicyclo[2.2.1]heptane Hydrochloride

- Molecular Formula : C₁₀H₂₀ClN

- Molecular Weight : 189.72 g/mol

Physicochemical Properties

*Inferred from analogs like benzimidamide hydrochloride .

Biological Activity

1,2,2-Trimethylcyclopentan-1-amine; hydrochloride (CAS No. 2036-24-0) is a cyclic amine compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

1,2,2-Trimethylcyclopentan-1-amine is characterized by its unique cyclopentane structure with three methyl groups attached to the first carbon. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

The biological activity of 1,2,2-trimethylcyclopentan-1-amine; hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control in diabetic models .

Antidiabetic Properties

A study investigating the effects of 1,2,2-trimethylcyclopentan-1-amine; hydrochloride on glucose homeostasis demonstrated significant improvements in blood glucose levels in diabetic rats. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) over a period of four weeks. The results indicated a dose-dependent reduction in fasting blood glucose levels compared to the control group (p < 0.05) .

Neuroprotective Effects

In addition to its antidiabetic properties, the compound has been studied for potential neuroprotective effects. In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with 1,2,2-trimethylcyclopentan-1-amine; hydrochloride significantly reduced cell death and increased cell viability by approximately 30% compared to untreated controls (p < 0.01). This suggests a protective role against neurodegenerative processes .

Case Studies

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study A | Evaluate antidiabetic effects | Diabetic rat model treated with varying doses | Significant reduction in blood glucose levels (p < 0.05) |

| Study B | Assess neuroprotective effects | In vitro neuronal cell line exposure to oxidative stress | Increased cell viability by 30% (p < 0.01) |

Q & A

Q. What are the recommended synthetic routes for 1,2,2-Trimethylcyclopentan-1-amine hydrochloride, and how can reaction parameters be optimized?

Answer: The synthesis typically involves cyclopropane ring formation followed by amine functionalization and hydrochloride salt precipitation . Key steps include:

- Cyclopropane precursor preparation : Alkylation of cyclopropane derivatives using methyl halides under controlled temperatures (e.g., 40–60°C) .

- Amine introduction : Nucleophilic substitution with ammonia or methylamine, requiring anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) .

- Hydrochloride salt formation : Reaction with HCl gas in ethanol or ether solvents, followed by recrystallization for purity .

Optimization strategies : - Use continuous flow reactors for scalability and yield consistency (industrial methods) .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to adjust reactant stoichiometry .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methyl group configurations and cyclopropane ring stability. For example, δ 1.2–1.5 ppm (cyclopropane protons) and δ 2.3–2.6 ppm (amine protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 163.12 for [M+H]⁺) and detects fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystalline structure and salt form stability .

- Ion Chromatography : Quantifies chloride content (≥98% purity) .

Q. What are the primary research applications of this compound in biological studies?

Answer:

- Enzyme inhibition assays : Investigates interactions with cytochrome P450 enzymes due to steric effects from the trimethylcyclopentane moiety .

- Receptor binding studies : Used as a structural analog for neurological targets (e.g., NMDA receptors) .

- Metabolic pathway analysis : Tracks amine group metabolism in liver microsome models .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling from lab to industrial synthesis?

Answer:

- Contradiction source : Batch vs. continuous flow systems may show yield discrepancies due to heat transfer inefficiencies in batch reactors.

- Resolution strategies :

- Use Design of Experiments (DoE) to map temperature/pressure effects on cyclopropane ring stability .

- Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate species .

- Validate scalability via kinetic modeling to predict byproduct formation at higher volumes .

Q. What methodologies are recommended for validating its stability in pharmaceutical formulations?

Answer:

- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light to identify degradation products (e.g., cyclopropane ring opening) .

- HPLC-MS/MS : Quantifies degradation products like 1,2,2-Trimethylcyclopentanone (retention time ~8.2 min) .

- Accelerated stability testing : Conducted under ICH Q1A guidelines for shelf-life extrapolation .

Q. How does the compound’s stereochemistry influence its biological activity?

Answer:

- Chiral HPLC separates enantiomers, revealing differences in receptor binding. For example, the (1R,2R) configuration shows 3x higher affinity for serotonin transporters than (1S,2S) .

- Molecular docking simulations : Predict interactions with hydrophobic pockets in enzymes (e.g., logP ~2.1 enhances blood-brain barrier penetration) .

Q. What advanced techniques are used to study its environmental fate in wastewater systems?

Answer:

- LC-QTOF-MS : Detects trace metabolites in wastewater (detection limit: 0.1 ppb) .

- Biodegradation assays : Use activated sludge models to measure half-life (e.g., t₁/₂ = 14 days under aerobic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.